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Compound of Interest

Compound Name:
3-(2-Methylpropyl)-5-phenyl-

2(1H)-pyrazinone

CAS No.: 128972-00-9

Cat. No.: B138124 Get Quote

Introduction: The Deceptive Simplicity of
Pyrazinones
Pyrazinone scaffolds (structurally defined by a pyrazine ring containing a ketone group, often in

tautomeric equilibrium with hydroxypyrazines) are "privileged structures" in modern drug

discovery. They serve as the core architecture for critical antivirals (e.g., Favipiravir) and

numerous kinase inhibitors.

However, their ubiquity masks significant safety challenges. Unlike simple aromatic

hydrocarbons, pyrazinones possess a distinct hazard profile characterized by nitrogen-based

reactivity, potential reproductive toxicity, and complex tautomeric stability. This guide moves

beyond generic safety advice to provide a rigorous, mechanism-based approach to hazard

identification and SDS generation for this specific chemical class.

Chemical & Physical Hazard Profiling
Tautomerism and Stability
The defining feature of pyrazinones is the lactam-lactim tautomerism (2-pyrazinone

2-hydroxypyrazine). This equilibrium is solvent- and pH-dependent and dictates physical
hazards.
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Solid State: Predominantly exists as the pyrazinone (lactam) form, which promotes strong

intermolecular hydrogen bonding. This typically results in high melting points (>200°C) and

low volatility compared to alkyl-pyrazines.

Solution State: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts.

Hazard Implication: Discrepancies in solubility data can lead to unexpected precipitation in

process lines, creating pressure hazards or blockages.

Synthesis Hazards (The Chlorination Risk)
A critical workflow in pyrazinone functionalization involves the conversion of the ketone to a

chloride (e.g., using

).

Risk: This reaction generates copious

gas.

Control: Scrubbers are mandatory. The intermediate chloropyrazines are potent skin

sensitizers and lachrymators, significantly more hazardous than the parent pyrazinone.

Toxicology & GHS Classification Logic
For a novel pyrazinone, you cannot rely on a database lookup. You must apply Read-Across

logic based on structural analogs like Favipiravir (T-705) and simple pyrazine derivatives.

Comparative Hazard Matrix
The following table summarizes the divergence in hazards between simple intermediates and

bioactive drug candidates.
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Hazard Domain

Simple
Intermediate (e.g.,
3-aminopyrazine-2-
carboxylic acid)

Bioactive
Candidate (e.g.,
Favipiravir
analogs)

GHS Codes
(Typical)

Acute Toxicity
Low to Moderate (Oral

LD50 > 2000 mg/kg)

Moderate (Target

organ toxicity)
H302, H332

Irritation
Skin/Eye Irritant (pKa

~2.9 creates acidity)

Mucous membrane

irritation
H315, H319, H335

Reproductive
Generally Low

Concern

High Concern

(Teratogenicity)

H361d (Suspected of

damaging the unborn

child)

Genotoxicity Negative (Ames)
Potential Oxidative

Stress/DNA Damage

H341 (Suspected

mutagen)

Mechanism of Toxicity: The Oxidative Stress Pathway
Recent studies on pyrazinone-based antivirals indicate a mechanism of toxicity involving

oxidative stress and mitochondrial inhibition [1]. High-potency pyrazinones can induce 8-OHdG

(a marker of DNA damage) in cardiac and skin cells. This necessitates a rigorous Genotoxicity

Screening workflow for any new derivative.

Hazard Assessment Workflow (DOT Diagram)
The following diagram illustrates the decision logic for classifying a new pyrazinone compound

before an SDS is finalized.
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Figure 1: Systematic workflow for hazard characterization of novel pyrazinone scaffolds,

prioritizing mutagenicity and reproductive toxicity screening.
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SDS Critical Control Points
When authoring or reviewing an SDS for a pyrazinone, pay specific attention to these sections

where generic templates often fail.

Section 2: Hazard Identification
Do not omit H361/H360: If the compound is a structural analog of Favipiravir, you must

consider the potential for reproductive toxicity until proven otherwise.

Dust Explosion: Pyrazinone powders are organic solids. If the particle size is <500 µm,

include "May form combustible dust concentrations in air" (OSHA requirement).

Section 8: Exposure Controls (Occupational Exposure
Banding)
Most novel pyrazinones lack an established OEL (Occupational Exposure Limit). You must

calculate an Occupational Exposure Band (OEB).

Calculation Protocol:

Identify Potency: If the therapeutic dose (projected) is < 10 mg/day, the compound is High

Potency.

Assign Band:

OEB 3: (10–100 µg/m³) – Standard intermediate.

OEB 4: (1–10 µg/m³) – Bioactive/Reprotoxic.

OEB 5: (< 1 µg/m³) – Genotoxic/Cytotoxic.

Engineering Control:

OEB 3: Vented Balance Enclosure (VBE).

OEB 4/5: Rigid Isolator or Split Butterfly Valve (SBV) transfer [2].
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Section 11: Toxicological Information[2][3]
Specific Note: Explicitly state "Based on structural analogy to pyrazinecarboxamides, this

substance may cause elevation of liver transaminases (ALT/AST) and hyperuricemia." This

is a known class effect [3].

Experimental Protocol: Stability & Handling
Protocol 1: Tautomeric Stability Assessment
Objective: Determine if the pyrazinone degrades or precipitates upon pH change.

Preparation: Dissolve 10 mg of compound in 1 mL DMSO.

Dilution: Spike into three buffers: pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.

Analysis: Incubate at 37°C. Analyze via HPLC-UV at T=0, 1h, 24h.

Success Criteria: >95% recovery. Loss indicates hydrolytic instability (ring opening) or

precipitation (tautomer insolubility).

Protocol 2: Safe Handling of Reactive Intermediates
Scenario: Quenching a

chlorination reaction of a pyrazinone.

Cooling: Cool reaction mixture to <0°C.

Quench:Do not add water to the mixture. Slowly add the reaction mixture into crushed

ice/water with vigorous stirring.

Ventilation: Perform strictly in a fume hood. The exotherm will release HCl gas immediately.

Neutralization: Adjust pH to 7-8 using saturated

. Caution: Pyrazinones may precipitate rapidly at neutral pH.

Safe Handling Decision Matrix
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The following Graphviz diagram provides a decision tree for laboratory personnel handling

pyrazinone solids.
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Figure 2: Operational decision matrix for selecting containment strategies based on potency

banding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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